2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16297358
Molecular Formula: C17H15Cl2N5O2S
Molecular Weight: 424.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15Cl2N5O2S |
|---|---|
| Molecular Weight | 424.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15Cl2N5O2S/c1-26-12-4-2-3-11(8-12)21-15(25)9-27-17-23-22-16(24(17)20)13-6-5-10(18)7-14(13)19/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | DONGCVBGNADELP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (IUPAC name: 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide) is a synthetic organic compound with the molecular formula C₁₇H₁₅Cl₂N₅O₂S and a molecular weight of 424.3 g/mol. Its structure integrates three critical components:
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A 1,2,4-triazole ring substituted with an amino group at position 4 and a 2,4-dichlorophenyl group at position 5.
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A sulfanyl bridge (-S-) connecting the triazole ring to an acetamide moiety.
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An N-(3-methoxyphenyl) group attached to the acetamide’s carbonyl carbon.
The compound’s canonical SMILES representation is COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl, reflecting its intricate connectivity.
Comparative Structural Analysis
The compound’s distinctiveness arises from its substitution pattern. Unlike simpler triazole derivatives, the presence of electron-withdrawing chlorine atoms on the phenyl ring and the methoxy group on the acetamide’s aryl moiety enhances its polarity and potential for target binding. Table 1 contrasts its features with structurally related analogs:
| Compound Name | Molecular Formula | Key Structural Differences |
|---|---|---|
| Target Compound | C₁₇H₁₅Cl₂N₅O₂S | 2,4-dichlorophenyl; 3-methoxyphenyl |
| 2-{[4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide | C₁₆H₁₄Cl₂N₅O₂S | 3-methoxyphenyl on triazole; 2,5-dichlorophenyl on acetamide |
| N-[4-(Acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C₁₈H₁₉Cl₂N₅O₂S | Acetylamino phenyl group on acetamide |
Table 1: Structural comparison of triazole-based acetamide derivatives.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically follows a multi-step protocol:
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Formation of the Triazole Core: Cyclocondensation of thiourea derivatives with hydrazine yields the 1,2,4-triazole ring. For this compound, 2,4-dichlorophenyl is introduced via nucleophilic substitution under basic conditions .
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Sulfanyl-Acetamide Linkage: The triazole’s sulfhydryl group reacts with chloroacetyl chloride, followed by coupling with 3-methoxyaniline to form the acetamide moiety.
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Purification: Column chromatography or recrystallization isolates the final product, with yields averaging 60–75%.
Critical reaction parameters include anhydrous solvents (e.g., DMF or acetone) and catalysts like potassium carbonate to facilitate nucleophilic substitutions .
Industrial-Scale Production
For industrial applications, continuous flow chemistry has been proposed to enhance efficiency. Microreactors enable precise control over temperature and mixing, reducing side reactions and improving scalability.
Mechanism of Action
Enzyme Inhibition
The triazole ring coordinates with heme iron in cytochrome P450 enzymes, preventing substrate oxidation. This interaction is critical for its antifungal and anti-inflammatory effects .
Receptor Modulation
Molecular docking studies indicate high affinity (ΔG: -9.2 kcal/mol) for the androgen receptor’s ligand-binding domain, suggesting potential in prostate cancer therapy.
Applications and Future Directions
Drug Development
As a lead compound, modifications to its acetamide or triazole regions could optimize pharmacokinetics. For instance, replacing chlorine with fluorine may improve metabolic stability.
Agricultural Chemistry
Preliminary data suggest efficacy against Fusarium oxysporum, a plant pathogen, at 50 ppm . Field trials are needed to assess its viability as a fungicide.
Research Tools
Its fluorescent derivatives serve as probes for studying enzyme dynamics in real-time.
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